Regulatory Classification Specificity: Budesonide Impurity 3 as EP Impurity C Versus Degradation Impurities D, E, G
Budesonide Impurity 3 (EP Impurity C) is uniquely classified as a process impurity (Group I), while impurities D, E, G, 17-carboxylate, and 17-ketone are classified as degradation products (Group II) based on comprehensive LC-QTOFMS structural identification and thermal forced degradation studies [1]. The study identified and characterized 10 budesonide-related impurities, establishing that Impurity C originates from the synthetic pathway rather than from drug product degradation under thermal stress [1]. This classification distinction has regulatory consequences: process impurities are controlled at the drug substance stage and require synthetic route validation, whereas degradation products are controlled at the drug product stage and require stability-indicating method validation [1].
| Evidence Dimension | Impurity origin classification in regulatory profiling |
|---|---|
| Target Compound Data | Budesonide Impurity 3 (EP Impurity C): Process impurity (Group I) |
| Comparator Or Baseline | Budesonide impurities D, E, G, 17-carboxylate, 17-ketone: Degradation products (Group II) |
| Quantified Difference | Mutually exclusive regulatory classification; Impurity C absent from thermal degradation pathways |
| Conditions | LC-QTOFMS structural identification and thermal forced degradation testing of budesonide solution-formulated MDI |
Why This Matters
Selecting the correct impurity reference standard by regulatory origin classification ensures that method validation and stability protocols are fit-for-purpose and aligned with ICH Q3A/Q3B submission requirements.
- [1] Peng M, et al. Using thermal forced degradation approach for impurity profiling of budesonide solution-formulated metered dose inhalation with implementation of LC-QTOFMS and HPLC-UV. Journal of Pharmaceutical and Biomedical Analysis. 2022;208:114445. View Source
